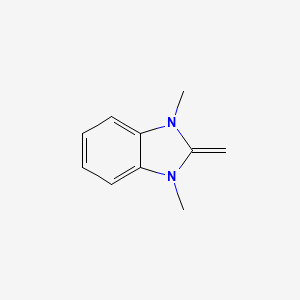
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is a heterocyclic organic compound with the molecular formula C10H12N2. It is part of the benzimidazole family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its use as an n-type dopant in organic electronics.
Benzimidazole: A simpler analog with broad applications in pharmaceuticals and agriculture.
Uniqueness
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylene group at the 2-position allows for unique substitution patterns and interactions compared to other benzimidazole derivatives .
Propiedades
Número CAS |
31488-71-8 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-methylidenebenzimidazole |
InChI |
InChI=1S/C10H12N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-7H,1H2,2-3H3 |
Clave InChI |
GKIYSZCDLDAYKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C)N(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



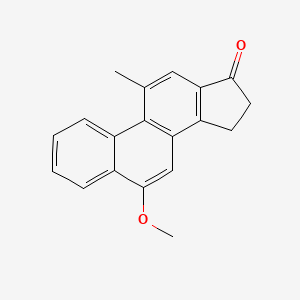
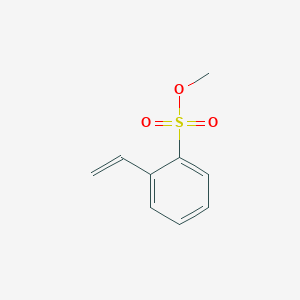
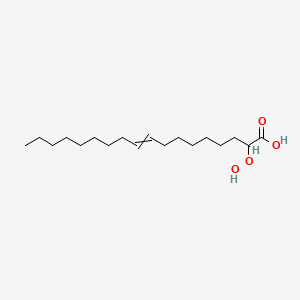
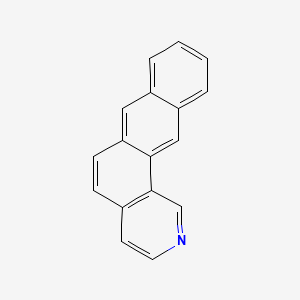
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
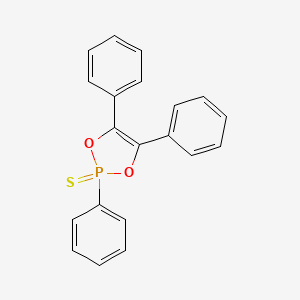

![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
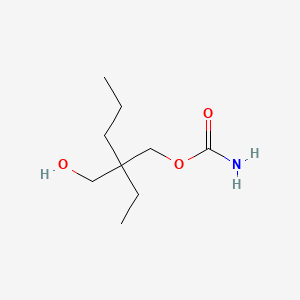
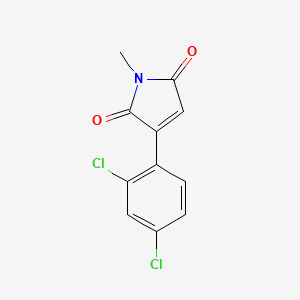

![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
